1-(3-Chlorobenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
Properties
IUPAC Name |
1'-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-9-11-19(12-10-16)27-22(28)15-32(30,31)24(27)20-7-2-3-8-21(20)26(23(24)29)14-17-5-4-6-18(25)13-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOBWPYURNHDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorobenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide, commonly referred to as a spirooxindole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, focusing on its anticancer, antimicrobial, and neuroprotective activities based on diverse research findings.
- Molecular Formula : C₁₈H₁₅ClN₂O₄S
- Molecular Weight : 466.9 g/mol
- CAS Number : 942034-08-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of spirooxindole derivatives. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study assessing the cytotoxicity of several spirooxindole derivatives, including our compound of interest, it was found that:
- The compound exhibited significant activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
- IC₅₀ values were recorded at approximately 0.48 µM for MCF-7 and 0.78 µM for HCT-116, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC₅₀ Value (µM) | Reference Compound IC₅₀ (µM) |
|---|---|---|
| MCF-7 | 0.48 | 1.93 (Doxorubicin) |
| HCT-116 | 0.78 | 2.84 (Doxorubicin) |
The mechanism underlying the anticancer activity appears to involve apoptosis induction through caspase activation and cell cycle arrest in the G1 phase, suggesting that the compound may trigger intrinsic apoptotic pathways .
Antimicrobial Activity
The compound's antimicrobial properties were also investigated. In vitro studies have shown that spirooxindoles can exhibit varying degrees of antibacterial activity.
Case Study: Antimicrobial Efficacy
In a comparative analysis of antimicrobial activities:
- The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values ranged from 8 to 16 µg/mL against S. aureus, which is significantly lower than that of reference antibiotics such as ampicillin .
| Microorganism | MIC Value (µg/mL) | Reference Compound MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 - 16 | 32 (Ampicillin) |
| Escherichia coli | 64 | 128 (Ciprofloxacin) |
Neuroprotective Activity
Emerging research indicates that spirooxindole derivatives may also possess neuroprotective properties. The sigma receptors (σRs), particularly σ1R, have been implicated in neuroprotection.
The σ1R is known to modulate calcium signaling and promote neuronal survival under stress conditions. Compounds that interact with this receptor can potentially mitigate neurodegenerative processes by preventing apoptosis and enhancing cellular resilience .
Comparison with Similar Compounds
Key Research Findings and Implications
- Structural-Activity Relationships (SAR): Chlorine Substitution: Enhances lipophilicity and bioactivity but may increase toxicity (e.g., vs. target compound). Methyl vs.
Q & A
Q. How do substituents on the indoline and thiazolidine rings influence bioactivity?
- Methodological Answer : Systematic modifications reveal:
- 3-Chlorobenzyl groups enhance lipophilicity, improving membrane permeability.
- p-Tolyl substituents increase π-π interactions with aromatic residues in enzyme active sites.
- Spiro-junction rigidity reduces metabolic degradation, prolonging half-life in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
